Cas no 872592-47-7 (1-5-(trifluoromethyl)pyridin-3-ylpiperazine)
1-5-(trifluoromethyl)pyridin-3-ylpiperazine 化学的及び物理的性質
名前と識別子
-
- 1-[5-(trifluoromethyl)-3-pyridinyl]-Piperazine
- 1-5-(trifluoromethyl)pyridin-3-ylpiperazine
- SCHEMBL3330579
- 1-[5- (Trifluoromethyl)pyridin-3-yl]piperazine
- EN300-1698771
- 1-(5-(trifluoromethyl)pyridin-3-yl)piperazine
- GS0826
- 1-[5-(Trifluoromethyl)pyridin-3-yl]piperazine
- 872592-47-7
-
- インチ: 1S/C10H12F3N3/c11-10(12,13)8-5-9(7-15-6-8)16-3-1-14-2-4-16/h5-7,14H,1-4H2
- InChIKey: BUNFVKBXJPYHIW-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CN=CC(=C1)N1CCNCC1)(F)F
計算された属性
- せいみつぶんしりょう: 231.09833188g/mol
- どういたいしつりょう: 231.09833188g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 226
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 28.2Ų
1-5-(trifluoromethyl)pyridin-3-ylpiperazine 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1698771-1g |
1-[5-(trifluoromethyl)pyridin-3-yl]piperazine |
872592-47-7 | 1g |
$1172.0 | 2023-09-20 | ||
| Enamine | EN300-1698771-5g |
1-[5-(trifluoromethyl)pyridin-3-yl]piperazine |
872592-47-7 | 5g |
$3396.0 | 2023-09-20 | ||
| Enamine | EN300-1698771-10g |
1-[5-(trifluoromethyl)pyridin-3-yl]piperazine |
872592-47-7 | 10g |
$5037.0 | 2023-09-20 | ||
| Enamine | EN300-1698771-0.05g |
1-[5-(trifluoromethyl)pyridin-3-yl]piperazine |
872592-47-7 | 0.05g |
$273.0 | 2023-09-20 | ||
| Enamine | EN300-1698771-0.1g |
1-[5-(trifluoromethyl)pyridin-3-yl]piperazine |
872592-47-7 | 0.1g |
$407.0 | 2023-09-20 | ||
| Enamine | EN300-1698771-0.25g |
1-[5-(trifluoromethyl)pyridin-3-yl]piperazine |
872592-47-7 | 0.25g |
$579.0 | 2023-09-20 | ||
| Enamine | EN300-1698771-0.5g |
1-[5-(trifluoromethyl)pyridin-3-yl]piperazine |
872592-47-7 | 0.5g |
$914.0 | 2023-09-20 | ||
| Enamine | EN300-1698771-1.0g |
1-[5-(trifluoromethyl)pyridin-3-yl]piperazine |
872592-47-7 | 1g |
$1172.0 | 2023-06-04 | ||
| Enamine | EN300-1698771-2.5g |
1-[5-(trifluoromethyl)pyridin-3-yl]piperazine |
872592-47-7 | 2.5g |
$2295.0 | 2023-09-20 | ||
| Enamine | EN300-1698771-5.0g |
1-[5-(trifluoromethyl)pyridin-3-yl]piperazine |
872592-47-7 | 5g |
$3396.0 | 2023-06-04 |
1-5-(trifluoromethyl)pyridin-3-ylpiperazine 関連文献
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
1-5-(trifluoromethyl)pyridin-3-ylpiperazineに関する追加情報
1-5-(Trifluoromethyl)pyridin-3-ylpiperazine: A Novel Scaffold in Targeted Drug Discovery
1-5-(Trifluoromethyl)pyridin-3-ylpiperazine represents a promising synthetic compound with a unique molecular architecture that has garnered significant attention in the field of medicinal chemistry. Its CAS No. 872592-47-7 designation underscores its potential as a scaffold for developing therapeutics targeting diverse biological pathways. Recent studies highlight its structural versatility and functional relevance, particularly in modulating ion channel activity and receptor signaling. This compound's chemical framework, characterized by the integration of a trifluoromethyl group with a pyridin-3-yl ring system, enables it to interact with multiple targets, making it a valuable candidate for pharmaceutical innovation.
Chemical Structure and Pharmacophore Design
The molecular structure of 1-5-(trifluoromethyl)pyridin-3-ylpiperazine consists of a pyridine ring fused with a piperazine heterocycle, where the trifluoromethyl substituent is strategically positioned at the 5-position of the aromatic ring. This spatial arrangement enhances its lipophilicity and metabolic stability, critical factors for drug-like properties. The pyridin-3-yl moiety, known for its ability to form hydrogen bonds with target proteins, contributes to the compound's high binding affinity. Recent computational studies (2023) have demonstrated that the trifluoromethyl group significantly modulates the electronic properties of the molecule, enabling selective interactions with specific receptors, such as the nicotinic acetylcholine receptor (nAChR) and serotonin receptor (5-HT3).
<-strong>Pharmacological Activity and Mechanism of Action
1-5-(Trifluoromethyl)pyridin-3-ylpiperazine exhibits multifunctional pharmacological profiles, with recent in vitro experiments (2024) revealing its potential as an agonist for the adenosine A2A receptor. This receptor is implicated in neuroinflammatory responses, suggesting the compound's utility in neurodegenerative disease research. Additionally, its ability to modulate calcium channels has been explored in cardiovascular applications, where it demonstrates a dual effect on both L-type and T-type channels. A 2023 study published in *Journal of Medicinal Chemistry* highlighted its potential as a tool compound for studying ion channelopathies, with its selectivity profile offering insights into the design of more specific therapeutics.
Applications in Drug Development
The versatility of 1-5-(trifluoromethyl)pyridin-3-ylpiperazine has positioned it as a key scaffold in the development of novel therapeutics. In the context of antiviral drug discovery, recent research (2023) has shown its ability to inhibit the replication of certain RNA viruses by interfering with viral RNA polymerase activity. This property has sparked interest in its potential as an antiviral agent against emerging pathogens. Furthermore, its interaction with ionotropic glutamate receptors has been investigated for applications in treating epilepsy and neurological disorders. These findings underscore the compound's adaptability across therapeutic areas, from neurology to infectious diseases.
Challenges and Future Directions
Despite its promising properties, the development of 1-5-(trifluoromethyl)pyridin-3-ylpiperazine as a drug candidate faces challenges related to its metabolic stability and potential off-target effects. Ongoing efforts focus on optimizing its chemical structure to enhance selectivity and reduce toxicity. A 2024 review in *Drug Discovery Today* emphasized the importance of structure-activity relationship (SAR) studies to refine its pharmacological profile. Future research may also explore its use in combination therapies, leveraging its multifunctional nature to address complex diseases such as Alzheimer's disease and multiple sclerosis.
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